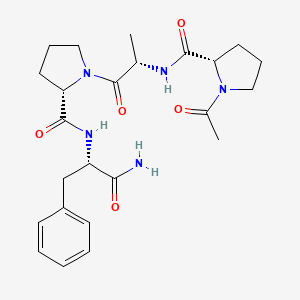![molecular formula C17H21N3O2S B14617768 N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea CAS No. 57191-00-1](/img/structure/B14617768.png)
N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is a complex organic compound with a unique structure that includes a pyridine ring substituted with a propylsulfanyl group and an oxyphenyl urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring substituted with the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a propylthiol is reacted with a halogenated pyridine under basic conditions.
Next, the oxyphenyl urea moiety is introduced through a coupling reaction. This can be done by reacting the substituted pyridine with an isocyanate derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
57191-00-1 |
|---|---|
Formule moléculaire |
C17H21N3O2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[4-(6-propylsulfanylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-4-12-23-16-7-5-6-15(19-16)22-14-10-8-13(9-11-14)18-17(21)20(2)3/h5-11H,4,12H2,1-3H3,(H,18,21) |
Clé InChI |
ITTMAKJUHBRUIB-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=CC(=N1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


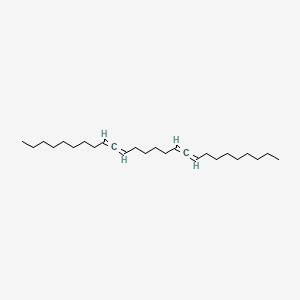
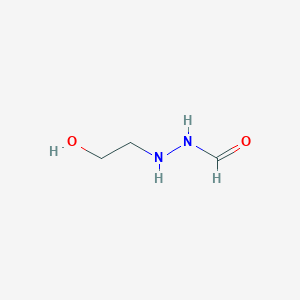
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
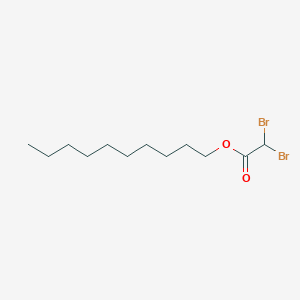
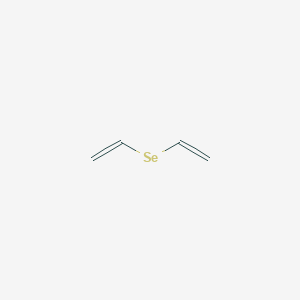
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
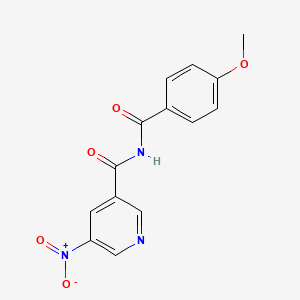
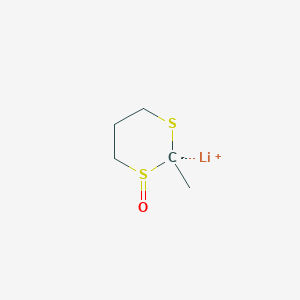

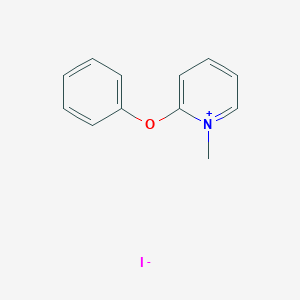

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)

